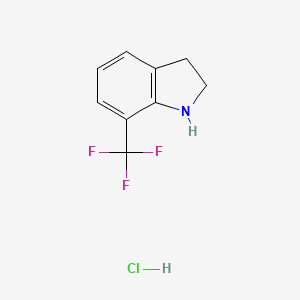

7-(Trifluoromethyl)indoline hydrochloride

Descripción general

Descripción

7-(Trifluoromethyl)indoline hydrochloride is a heterocyclic organic compound that has attracted a lot of attention in the scientific community due to its various applications. It is an indole derivative as an inhibitor of COX-1, COX-2, and β-catenin .

Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . Another method involves a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .Molecular Structure Analysis

The molecular formula of 7-(Trifluoromethyl)indoline hydrochloride is C9H9ClF3N. The molecular weight is 223.62 g/mol.Chemical Reactions Analysis

The synthesis of 2-trifluoromethylindoles from indoles involves the use of CF3SO2Na, which selectively introduces trifluoromethyl to indoles on the C2 position . Another method involves a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .Physical And Chemical Properties Analysis

7-(Trifluoromethyl)indoline hydrochloride is a brown solid . The molecular weight is 223.62 g/mol.Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

7-(Trifluoromethyl)indoline hydrochloride: is utilized in organic synthesis to introduce the trifluoromethyl group into molecules. This group is known for enhancing the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals . The compound serves as a precursor for synthesizing bioactive molecules, particularly in the development of new therapeutic agents with improved pharmacokinetic properties.

Material Science

In material science, the incorporation of the trifluoromethyl group can lead to materials with unique properties such as increased chemical and thermal stability7-(Trifluoromethyl)indoline hydrochloride could be used to synthesize polymers or small molecules that are part of advanced materials used in electronics or as coatings that require specific resistance characteristics .

Agrochemical Research

The trifluoromethyl group is a common moiety in agrochemicals due to its ability to enhance the activity and durability of pesticides7-(Trifluoromethyl)indoline hydrochloride may be used to develop new agrochemicals that provide effective protection against pests while being environmentally friendly .

Environmental Science

In environmental science, research into new compounds that can break down pollutants or act as sensors for environmental monitoring is crucial7-(Trifluoromethyl)indoline hydrochloride could be investigated for its potential use in the synthesis of such environmentally active or responsive molecules .

Analytical Chemistry

This compound can be a valuable reagent in analytical chemistry for the development of new analytical methods. Its derivatives might be used as standards or reagents in chromatography, mass spectrometry, or spectroscopy to detect, quantify, or study various analytes .

Biochemistry

In biochemistry, 7-(Trifluoromethyl)indoline hydrochloride might be used to study enzyme interactions with substrates or inhibitors that contain the trifluoromethyl group. It could also be used in the design of probes or drugs that target specific biochemical pathways .

Mecanismo De Acción

Target of Action

7-(Trifluoromethyl)indoline hydrochloride, also known as 7-(trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-(Trifluoromethyl)indoline hydrochloride may also interact with various targets.

Mode of Action

It’s known that indole derivatives can interact with their targets in various ways, leading to different biological activities . For instance, they can act as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 22362 , which could potentially influence its bioavailability.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7;/h1-3,13H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQJMMPZRLVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)indoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)

![3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1434754.png)

![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride](/img/structure/B1434765.png)